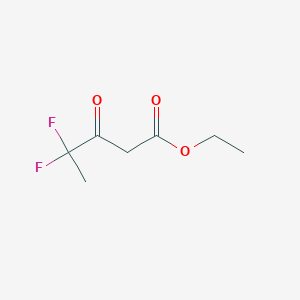
Ethyl 4,4-difluoro-3-oxopentanoate
概要
説明
Ethyl 4,4-difluoro-3-oxopentanoate is a chemical compound with the CAS Number: 51368-10-6 . It has a molecular weight of 180.15 and its IUPAC name is ethyl 4,4-difluoro-3-oxopentanoate . It is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 4,4-difluoro-3-oxopentanoate is1S/C7H10F2O3/c1-3-12-6(11)4-5(10)7(2,8)9/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 4,4-difluoro-3-oxopentanoate has a molecular weight of 180.15 . It is a liquid and is stored at a temperature of 4 degrees Celsius . It has a density of 1.2±0.1 g/cm3 and a boiling point of 185.0±30.0 °C at 760 mmHg .科学的研究の応用
Synthesis of Peptidyl Compounds
Ethyl 4,4-difluoro-3-oxopentanoate has been utilized in the synthesis of peptidyl compounds. In one study, it was used to prepare a compound that could potentially inhibit proteinases (Angelastro et al., 1992).
Enantioselective Synthesis
This compound has played a role in the enantioselective synthesis of certain carboxylates. For example, ethyl 4,4,4-trifluoroacetoacetate was transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate using ethyl 4,4-difluoro-3-oxopentanoate (Kuroki et al., 2000).
Polymerization Studies
It's been used in research exploring polymerization processes. One study examined its cleavage and the subsequent impact on the polymerization of methyl methacrylate (Lochmann & Trekoval, 1981).
Synthesis of Homoallylic Alcohols
Ethyl 4,4-difluoro-3-oxopentanoate has been involved in the synthesis of homoallylic alcohols, useful in constructing peptide or fluorinated sugar molecules (Omote et al., 2013).
Structural Studies
Structural studies involving ethyl 4,4-difluoro-3-oxopentanoate have been conducted. For instance, its condensation with ethyl acetate was studied to understand the structures of resulting complexes (Slepukhin et al., 2009).
Biofuel Research
In the realm of biofuels, ethyl levulinate (a derivative of ethyl 4-4-difluoro-3-oxopentanoate) has been investigated for its combustion kinetics, highlighting its potential as a liquid fuel candidate derived from lignocellulosic biomass (Ghosh et al., 2018).
Safety And Hazards
The safety information for Ethyl 4,4-difluoro-3-oxopentanoate includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
特性
IUPAC Name |
ethyl 4,4-difluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-3-12-6(11)4-5(10)7(2,8)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWARHQCMVKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-difluoro-3-oxopentanoate | |
CAS RN |
51368-10-6 | |
| Record name | ethyl 4,4-difluoro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)




![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)




![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)

